![molecular formula C12H21NOSi B2521848 O-tert-butyldimethylsilyl-2-aminophenol CAS No. 69589-21-5](/img/structure/B2521848.png)
O-tert-butyldimethylsilyl-2-aminophenol
Overview
Description
O-tert-butyldimethylsilyl compounds are used in scientific research and have diverse applications. They play a role as a protecting group in organic synthesis and have potential as a catalyst in various reactions. For instance, O-(tert-Butyldimethylsilyl)hydroxylamine may be used to induce the cleavage during solid supported synthesis of hydroxamic acids .
Synthesis Analysis
The synthesis of compounds with tert-butyldimethylsilyl protection is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .Molecular Structure Analysis
The molecular structure of O-(tert-Butyldimethylsilyl)hydroxylamine, a related compound, is represented by the linear formula: (CH3)3CSi(CH3)2ONH2 .Chemical Reactions Analysis
In the context of RNA synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .Physical And Chemical Properties Analysis
The molecular weight of O-(tert-Butyldimethylsilyl)hydroxylamine is 147.29 .Scientific Research Applications
Oxidative Deprotection of Aliphatic tert-Butyldimethylsilyl Ethers
- Application : Researchers have achieved the one-pot oxidative deprotection of TBDMS ethers to their corresponding carbonyl compounds using in situ generated tetraethylammonium superoxide under microwave irradiation . This method offers a convenient and efficient way to remove the TBDMS group, avoiding hazardous reagents and prolonged reaction times.
Solid-Supported Synthesis of Hydroxamic Acids
- Application : It induces cleavage during the synthesis of hydroxamic acids, making it valuable for constructing complex molecules .
Selective Functionalization Using Cyclodextrin Derivatives
- Application : These derivatives enable selective mono-, partial, or perfunctionalization of cyclodextrins, aiding in drug delivery systems and host-guest chemistry .
RNA Synthesis with 2′-O-(Tert-Butyldimethylsilyl) Protection
- Application : Researchers use tert-butyldimethylsilyl protection to achieve solid-phase synthesis of oligoribonucleotides, particularly when combined with β-cyanoethyl phosphoramidite chemistry .
Silicon-Containing Ionic Liquids (SiOCho)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGANPFFEYCJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69589-21-5 | |
Record name | 2-[(tert-butyldimethylsilyl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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